molecular formula C8H10FNO3 B1439986 Phenol, 3-fluoro-, methylcarbamate CAS No. 705-48-6

Phenol, 3-fluoro-, methylcarbamate

Cat. No. B1439986
CAS RN: 705-48-6
M. Wt: 187.17 g/mol
InChI Key: VEUMRPDMKKUSNQ-UHFFFAOYSA-N
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Description

Phenol, 3-fluoro-, methylcarbamate is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound that has been used in a variety of research areas, such as biochemistry, physiology, and pharmacology. This compound is also known as 3-fluoro-methylcarbamate phenol, 3-fluorophenol methylcarbamate, or 3-fluorophenol-3-methylcarbamate.

Scientific Research Applications

3-fluoro-methylcarbamate phenol has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as in the study of biochemical and physiological processes. It has also been used to study the effects of reactive oxygen species on cells, as well as to study the effects of various environmental toxins.

Mechanism Of Action

The mechanism of action of 3-fluoro-methylcarbamate phenol is not fully understood. However, it is believed that it is able to interact with proteins and enzymes in the body, leading to changes in their activity. This can lead to changes in the physiology and biochemistry of the body, which can have a variety of effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-fluoro-methylcarbamate phenol are still being studied. However, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to have an effect on the activity of certain proteins, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.

Advantages And Limitations For Lab Experiments

The advantages of using 3-fluoro-methylcarbamate phenol in laboratory experiments include its ability to react quickly and easily with other compounds, as well as its low toxicity. However, there are some limitations to its use in laboratory experiments, such as its instability in aqueous solutions, as well as its potential to form toxic byproducts.

Future Directions

The future directions for research involving 3-fluoro-methylcarbamate phenol include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to determine the effects of this compound on various diseases, such as cancer and cardiovascular disease. Additionally, further research could be done to develop new synthesis methods for this compound, as well as to develop new ways to use it in laboratory experiments.

properties

IUPAC Name

3-fluorophenol;methylcarbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMRPDMKKUSNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)O.C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724146
Record name Methylcarbamic acid--3-fluorophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3-fluoro-, methylcarbamate

CAS RN

705-48-6
Record name Methylcarbamic acid--3-fluorophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 3-fluoro-, methylcarbamate
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Phenol, 3-fluoro-, methylcarbamate
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Phenol, 3-fluoro-, methylcarbamate
Reactant of Route 5
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Reactant of Route 6
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